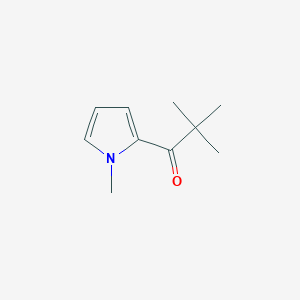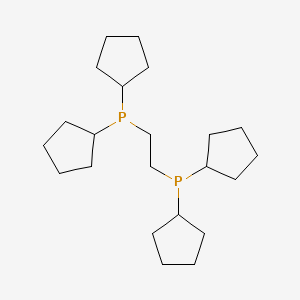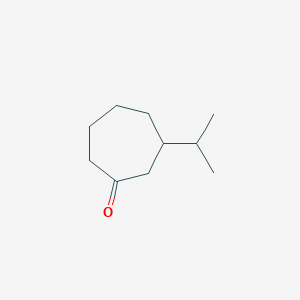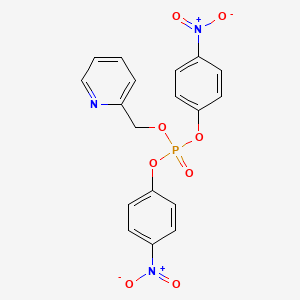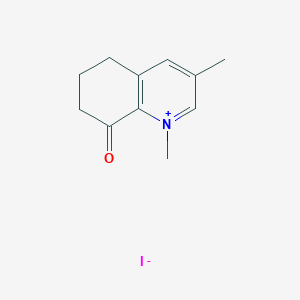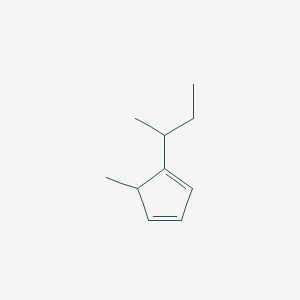
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is an organic compound characterized by a cyclopentadiene ring substituted with a butan-2-yl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene typically involves the alkylation of cyclopentadiene. One common method is the Friedel-Crafts alkylation, where cyclopentadiene reacts with butan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and low temperatures to prevent polymerization of cyclopentadiene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to minimize side reactions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the cyclopentadiene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products:
Oxidation: Diketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentadienes.
科学研究应用
1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Cyclopentadiene: The parent compound, which lacks the butan-2-yl and methyl substitutions.
1,3-Cyclopentadiene derivatives: Compounds with various alkyl or aryl substitutions on the cyclopentadiene ring.
Uniqueness: 1-(Butan-2-yl)-5-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butan-2-yl group introduces chirality, making it a valuable compound for studying stereochemical effects in reactions and interactions.
属性
CAS 编号 |
111324-78-8 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
1-butan-2-yl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-4-8(2)10-7-5-6-9(10)3/h5-9H,4H2,1-3H3 |
InChI 键 |
PCCCYXHJJTXTOS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C1=CC=CC1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



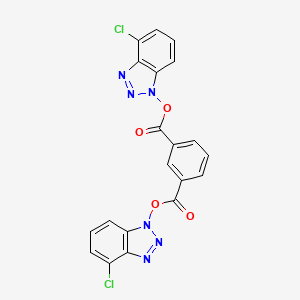
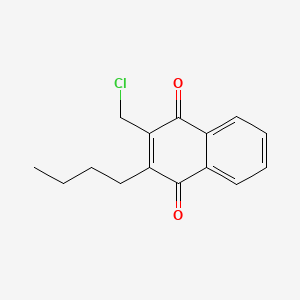
![({5-[4-(Heptyloxy)benzamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14322749.png)
